molecular formula C13H15F2NO3 B13497248 Benzyl (S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl (S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13497248
M. Wt: 271.26 g/mol
InChI Key: YQMBOEZEGTXNTQ-NSHDSACASA-N
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Description

Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound with a unique structure that includes a pyrrolidine ring substituted with difluoro and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4,4-difluoropyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.

    Coupling Reaction: The deprotonated amine is then coupled with a suitable carboxylate derivative, such as benzyl chloroformate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.

    Reduction: The difluoro groups can be reduced under specific conditions to form a non-fluorinated pyrrolidine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyl (2S)-4,4-difluoro-2-carboxylate pyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylates.

Scientific Research Applications

Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates

Uniqueness

Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of difluoro groups, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The difluoro substitution can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F2NO3

Molecular Weight

271.26 g/mol

IUPAC Name

benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1

InChI Key

YQMBOEZEGTXNTQ-NSHDSACASA-N

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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